molecular formula C17H17N5S B2502972 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide CAS No. 301331-80-6

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B2502972
CAS No.: 301331-80-6
M. Wt: 323.42
InChI Key: CVDCJBRHBIMYJP-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a phenyl group and a carbothioamide moiety. This unique structure imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with a thiolating agent such as Lawesson’s reagent to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carbothioamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.

    1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid chloride: Another precursor used in the synthesis.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A structurally related compound with different functional groups.

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is unique due to its combination of a pyrimidine and pyrazole ring system with a carbothioamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrimidine and pyrazole derivatives. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, 1H-pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

For instance, one study indicated that derivatives of 1H-pyrazole could inhibit cell proliferation through mechanisms involving the inhibition of key targets such as topoisomerase II and EGFR . The compound in focus has been evaluated for its cytotoxic effects against these cell lines, showing promising results in vitro.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives have been noted for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. In vivo studies indicated that certain derivatives exhibited significant anti-inflammatory effects in models like carrageenan-induced paw edema .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound has been linked to apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including our compound showed that it significantly reduced tumor growth in xenograft models of breast cancer. The compound exhibited an IC50 value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, this compound was tested against induced inflammation in animal models. Results indicated a marked reduction in inflammatory markers compared to controls .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Reference
AnticancerMDA-MB-23115
AnticancerHepG220
Anti-inflammatoryCarrageenan Model10

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenylpyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-11-9-12(2)20-17(19-11)22-13(3)15(10-18-22)16(23)21-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCJBRHBIMYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=S)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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